molecular formula C9H8BrClO B1266078 4'-Bromo-3-chloropropiophenone CAS No. 31736-73-9

4'-Bromo-3-chloropropiophenone

Cat. No. B1266078
Key on ui cas rn: 31736-73-9
M. Wt: 247.51 g/mol
InChI Key: SYWQQEVHZPPLNQ-UHFFFAOYSA-N
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Patent
US09108957B2

Procedure details

To a solution of sodium borohydride (3.8 g, 100 mmol) in tetrahydrofuran (100 mL) was added a solution of 1-(4-bromo-phenyl)-3-chloro-propan-1-one (25 g, 100 mmol) dropwise at 0° C. under nitrogen atmosphere. The mixture was warmed to room temperature and stirred for 2 hours. The reaction mixture was concentrated to about 50 mL under reduced pressure and diluted with water. Extractive workup was performed with ethyl acetate and the extracts were dried over anhydrous sodium sulfate. After concentration, the residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate=3/1 as an eluant) to yield 1-(4-bromo-phenyl)-3-chloro-propan-1-ol (25 g, 100 mmol, 100%) as yellow oil.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:14])[CH2:11][CH2:12][Cl:13])=[CH:6][CH:5]=1>O1CCCC1>[Br:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([OH:14])[CH2:11][CH2:12][Cl:13])=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CCCl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to about 50 mL under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate=3/1 as an eluant)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CCCl)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 100 mmol
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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